molecular formula C8H6BrFN2 B1613959 3-bromo-6-fluoro-4-methyl-2H-indazole CAS No. 885522-98-5

3-bromo-6-fluoro-4-methyl-2H-indazole

Cat. No. B1613959
CAS RN: 885522-98-5
M. Wt: 229.05 g/mol
InChI Key: BFMHRPVSQCZKIA-UHFFFAOYSA-N
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Description

3-bromo-6-fluoro-4-methyl-2H-indazole is a chemical compound . It is similar to 5-Bromo-6-fluoro-2-methyl-2h-indazole, which has a molecular weight of 229.05 . The IUPAC name for a similar compound is methyl 3-bromo-4-fluoro-2H-indazole-6-carboxylate .


Synthesis Analysis

The synthesis of 1H- and 2H-indazoles, which are similar to the compound , has been explored in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu (OAc) 2 -catalyzed synthesis of 1 H -indazoles by N–N bond formation employing oxygen as the terminal oxidant has also been described .

Safety and Hazards

The safety data sheet for a similar compound, 6-Bromo-2-methyl-2H-indazole, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Indazole-containing heterocyclic compounds have been investigated and applied in producing HIV protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors . Much effort has been spent in recent years to develop synthetic approaches to indazoles . These compounds have a wide variety of medicinal applications, indicating a promising future direction for the study and application of 3-bromo-6-fluoro-4-methyl-2H-indazole.

properties

IUPAC Name

3-bromo-6-fluoro-4-methyl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFN2/c1-4-2-5(10)3-6-7(4)8(9)12-11-6/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFMHRPVSQCZKIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=NNC(=C12)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646393
Record name 3-Bromo-6-fluoro-4-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885522-98-5
Record name 3-Bromo-6-fluoro-4-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-bromo-6-fluoro-4-methyl-2H-indazole
Reactant of Route 2
3-bromo-6-fluoro-4-methyl-2H-indazole
Reactant of Route 3
3-bromo-6-fluoro-4-methyl-2H-indazole
Reactant of Route 4
3-bromo-6-fluoro-4-methyl-2H-indazole
Reactant of Route 5
3-bromo-6-fluoro-4-methyl-2H-indazole
Reactant of Route 6
3-bromo-6-fluoro-4-methyl-2H-indazole

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